Cas no 1990305-16-2 (2,2,6,6-Tetramethyl-4-(2-methylpiperidin-4-yl)morpholine)

2,2,6,6-Tetramethyl-4-(2-methylpiperidin-4-yl)morpholine structure
1990305-16-2 structure
商品名:2,2,6,6-Tetramethyl-4-(2-methylpiperidin-4-yl)morpholine
CAS番号:1990305-16-2
MF:C14H28N2O
メガワット:240.384923934937
CID:6007852
PubChem ID:113731352

2,2,6,6-Tetramethyl-4-(2-methylpiperidin-4-yl)morpholine 化学的及び物理的性質

名前と識別子

    • 2,2,6,6-tetramethyl-4-(2-methylpiperidin-4-yl)morpholine
    • 1990305-16-2
    • EN300-714056
    • 2,2,6,6-Tetramethyl-4-(2-methylpiperidin-4-yl)morpholine
    • インチ: 1S/C14H28N2O/c1-11-8-12(6-7-15-11)16-9-13(2,3)17-14(4,5)10-16/h11-12,15H,6-10H2,1-5H3
    • InChIKey: BHQXZLPBSKAQPN-UHFFFAOYSA-N
    • ほほえんだ: O1C(C)(C)CN(CC1(C)C)C1CCNC(C)C1

計算された属性

  • せいみつぶんしりょう: 240.220163521g/mol
  • どういたいしつりょう: 240.220163521g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 17
  • 回転可能化学結合数: 1
  • 複雑さ: 259
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.7
  • トポロジー分子極性表面積: 24.5Ų

2,2,6,6-Tetramethyl-4-(2-methylpiperidin-4-yl)morpholine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-714056-1.0g
2,2,6,6-tetramethyl-4-(2-methylpiperidin-4-yl)morpholine
1990305-16-2
1g
$0.0 2023-06-07

2,2,6,6-Tetramethyl-4-(2-methylpiperidin-4-yl)morpholine 関連文献

2,2,6,6-Tetramethyl-4-(2-methylpiperidin-4-yl)morpholineに関する追加情報

Introduction to 2,2,6,6-Tetramethyl-4-(2-methylpiperidin-4-yl)morpholine (CAS No. 1990305-16-2) and Its Emerging Applications in Chemical Biology

2,2,6,6-Tetramethyl-4-(2-methylpiperidin-4-yl)morpholine, identified by the CAS number 1990305-16-2, is a specialized organic compound that has garnered significant attention in the field of chemical biology due to its unique structural and functional properties. This compound belongs to the morpholine class of heterocyclic amines, characterized by a six-membered ring containing both oxygen and nitrogen atoms. The presence of multiple methyl groups and a piperidine substituent enhances its molecular stability and reactivity, making it a promising candidate for various biochemical applications.

The structure of 2,2,6,6-Tetramethyl-4-(2-methylpiperidin-4-yl)morpholine features a highly symmetric framework, with the four methyl groups at the 2-position contributing to steric hindrance and lipophilicity. This configuration allows the compound to interact effectively with biological targets such as enzymes and receptors. The morpholine ring itself is known for its ability to form stable hydrogen bonds, which is crucial for its role in drug design and development. Additionally, the piperidine substituent at the 4-position introduces additional conformational flexibility, enabling the molecule to adopt multiple binding orientations.

In recent years, there has been growing interest in the pharmacological potential of 2,2,6,6-Tetramethyl-4-(2-methylpiperidin-4-yl)morpholine. Its unique chemical properties make it an attractive scaffold for designing novel therapeutic agents. For instance, studies have demonstrated its ability to modulate ion channels and neurotransmitter receptors, which could have implications in treating neurological disorders such as epilepsy and depression. The compound's ability to cross the blood-brain barrier further enhances its therapeutic relevance.

One of the most compelling aspects of CAS No. 1990305-16-2 is its role in drug discovery and development. Researchers have leveraged its structural features to create derivatives with enhanced bioactivity. For example, modifications at the piperidine ring have led to compounds with improved binding affinity to specific protein targets. These findings highlight the compound's versatility as a building block in medicinal chemistry.

The synthesis of 2,2,6,6-Tetramethyl-4-(2-methylpiperidin-4-yl)morpholine involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques such as transition metal-catalyzed cross-coupling reactions have been employed to achieve high yields and purity. These methods ensure that the final product meets the stringent requirements for biochemical applications.

Recent advancements in computational chemistry have also contributed to our understanding of CAS No. 1990305-16-2's behavior. Molecular modeling studies have revealed insights into its interaction with biological targets at an atomic level. These simulations have guided experimental efforts by predicting potential binding modes and optimizing drug-like properties.

The toxicological profile of this compound is another critical area of research. Preliminary studies indicate that it exhibits low toxicity at therapeutic doses, making it a safe candidate for further development. However, comprehensive toxicological assessments are still ongoing to fully characterize its safety profile.

In conclusion, 2,2,6,6-Tetramethyl-4-(2-methylpiperidin-4-yl)morpholine (CAS No. 1990305-16-2) represents a significant advancement in chemical biology with broad applications in drug discovery and therapeutic development. Its unique structural features and favorable pharmacokinetic properties position it as a valuable tool for researchers exploring novel treatments for various diseases.

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